molecular formula C2H4FeNO6S B12337488 hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)

hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)

Cat. No.: B12337488
M. Wt: 225.97 g/mol
InChI Key: QDNVKBLOCGKQEB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be synthesized through various methods. One common method involves reacting glycine with ferrous sulfate under controlled conditions . The reaction is typically carried out by mixing ferrous sulfate and glycine, followed by careful heating under nitrogen to around 70°C. The reaction proceeds rapidly, and the complex compound is obtained when the color turns uniformly light brown . After cooling, the product is purified to obtain the final compound .

Chemical Reactions Analysis

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) undergoes several types of chemical reactions, including:

    Oxidation: The iron in the compound can be oxidized from Fe(II) to Fe(III) under suitable conditions.

    Reduction: The compound can be reduced back to Fe(II) from Fe(III) using reducing agents.

    Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) involves its role as an iron source. In biological systems, the compound dissociates to release iron ions, which are then utilized in various metabolic processes. Iron is a crucial component of hemoglobin and myoglobin, which are essential for oxygen transport and storage in the body . The glycine and sulfate ligands help stabilize the iron in a bioavailable form, facilitating its absorption and utilization .

Comparison with Similar Compounds

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be compared with other iron coordination complexes such as:

    Iron (II) sulfate (FeSO4): A common iron supplement but less bioavailable compared to hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-).

    Iron (III) chloride (FeCl3): Used in various industrial applications but not typically used as a nutritional supplement.

    Iron (II) gluconate: Another iron supplement with different bioavailability and stability profiles.

The uniqueness of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) lies in its combination of glycine and sulfate ligands, which enhance its bioavailability and stability as an iron supplement .

Properties

Molecular Formula

C2H4FeNO6S

Molecular Weight

225.97 g/mol

IUPAC Name

2-azanidylacetate;hydron;iron(3+);sulfate

InChI

InChI=1S/C2H4NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h3H,1H2,(H,4,5);;(H2,1,2,3,4)/q-1;+3;/p-2

InChI Key

QDNVKBLOCGKQEB-UHFFFAOYSA-L

Canonical SMILES

[H+].C(C(=O)[O-])[NH-].[O-]S(=O)(=O)[O-].[Fe+3]

Origin of Product

United States

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